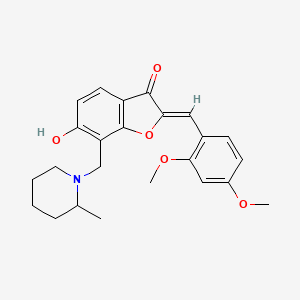

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

説明

BenchChem offers high-quality (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-19-20(26)10-9-18-23(27)22(30-24(18)19)12-16-7-8-17(28-2)13-21(16)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJFEVFJSCQNMC-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative with potential therapeutic applications. Benzofuran compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and underlying mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 15 | Induction of apoptosis via ROS |

| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 25 | Mitochondrial pathway activation |

The compound's ability to modulate caspase activity further supports its role as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. Studies indicate that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 93.8 |

| IL-1 | 98 |

| IL-6 | 71 |

These findings suggest that the compound could be beneficial in treating chronic inflammatory diseases .

3. Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may possess neuroprotective properties, potentially useful in neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration.

| Activity | Effect |

|---|---|

| MAO-B Inhibition | Potent |

| Neuroprotection | Significant |

This inhibition may contribute to increased levels of neurotransmitters like dopamine, offering therapeutic benefits for conditions like Parkinson's disease .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a series of benzofuran derivatives on human cancer cell lines. The tested compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.

- Case Study on Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers, suggesting efficacy in managing inflammatory conditions.

科学的研究の応用

The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing insights from recent research findings and case studies.

Key Structural Features

- Benzofuran Core : Provides a foundation for biological activity.

- Dimethoxybenzylidene Substituent : Enhances lipophilicity and potential receptor interactions.

- Piperidine Group : May influence binding affinity and selectivity towards biological targets.

Medicinal Chemistry

Recent studies have indicated that compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one exhibit promising activities as enzyme inhibitors, particularly against alkaline phosphatases (APs). Research has shown that benzofuran derivatives can selectively inhibit APs, which are crucial in various physiological processes and disease mechanisms .

Case Study: Inhibition of Alkaline Phosphatases

A study investigated the inhibitory effects of benzofuran derivatives on APs, demonstrating that modifications in the substituents significantly impacted their inhibitory potency. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their biological activities .

Synthesis of Novel Compounds

The compound can serve as a precursor for synthesizing other bioactive molecules. Its unique structure allows for further functionalization, leading to the development of new compounds with enhanced pharmacological properties.

Synthetic Pathways

Research has explored various synthetic routes involving condensation reactions with aldehydes under different catalytic conditions. For instance, microwave-assisted synthesis has been reported to yield high purity and efficiency when using clay catalysts .

Potential Antioxidant Activity

Benzofuran derivatives have been studied for their antioxidant properties, which are vital for combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure is believed to contribute to this activity by scavenging free radicals .

Table 1: Biological Activities of Benzofuran Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | AP Inhibition | |

| Compound B | Antioxidant | |

| Compound C | Antimicrobial |

Table 2: Synthesis Conditions for Benzofuran Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。